molecular formula C7H6BClF3KO B13466927 Potassium (5-chloro-2-methoxyphenyl)trifluoroboranuide

Potassium (5-chloro-2-methoxyphenyl)trifluoroboranuide

Cat. No.: B13466927
M. Wt: 248.48 g/mol
InChI Key: BPUNWHPOAVZKKU-UHFFFAOYSA-N
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Description

Potassium (5-chloro-2-methoxyphenyl)trifluoroboranuide is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (5-chloro-2-methoxyphenyl)trifluoroboranuide typically involves the reaction of 5-chloro-2-methoxyphenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium (5-chloro-2-methoxyphenyl)trifluoroboranuide primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Potassium (5-chloro-2-methoxyphenyl)trifluoroboranuide is extensively used in scientific research due to its versatility in organic synthesis. Its applications include:

Mechanism of Action

The primary mechanism of action for Potassium (5-chloro-2-methoxyphenyl)trifluoroboranuide in Suzuki-Miyaura coupling involves the transmetalation of the organoboron compound to a palladium catalyst. This is followed by the coupling of the aryl group with an electrophilic partner, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

  • Potassium (2-chloro-5-methoxyphenyl)trifluoroboranuide
  • Potassium 4-bromophenyltrifluoroborate

Uniqueness

Potassium (5-chloro-2-methoxyphenyl)trifluoroboranuide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct reactivity and selectivity in coupling reactions. This makes it particularly useful in the synthesis of certain complex organic molecules that require precise functional group placement .

Properties

Molecular Formula

C7H6BClF3KO

Molecular Weight

248.48 g/mol

IUPAC Name

potassium;(5-chloro-2-methoxyphenyl)-trifluoroboranuide

InChI

InChI=1S/C7H6BClF3O.K/c1-13-7-3-2-5(9)4-6(7)8(10,11)12;/h2-4H,1H3;/q-1;+1

InChI Key

BPUNWHPOAVZKKU-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=CC(=C1)Cl)OC)(F)(F)F.[K+]

Origin of Product

United States

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